molecular formula C13H17NO3S B12129187 Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate

Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate

Cat. No.: B12129187
M. Wt: 267.35 g/mol
InChI Key: VBKNZPAFTFKMNF-UHFFFAOYSA-N
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Description

Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate is an organic compound that features a cyclohexane ring substituted with a methyl ester and a thienylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with methanol to form methyl cyclohexanecarboxylate. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester and amide functionalities may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohexanecarboxylate: A simpler ester without the thienylcarbonylamino group.

    Cyclohexanecarboxylic acid: The parent carboxylic acid of the ester.

    Thienylcarbonyl chloride: A reagent used in the synthesis of the compound.

Uniqueness

Methyl 1-(2-thienylcarbonylamino)cyclohexanecarboxylate is unique due to the presence of both the cyclohexane ring and the thienylcarbonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

methyl 1-(thiophene-2-carbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H17NO3S/c1-17-12(16)13(7-3-2-4-8-13)14-11(15)10-6-5-9-18-10/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)

InChI Key

VBKNZPAFTFKMNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)C2=CC=CS2

Origin of Product

United States

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